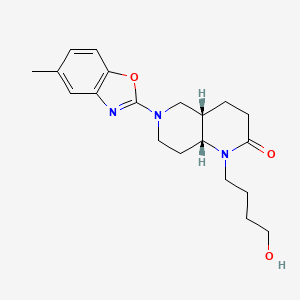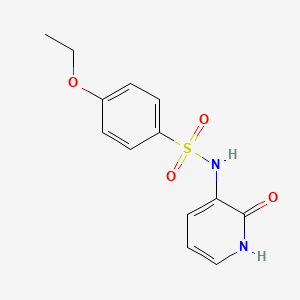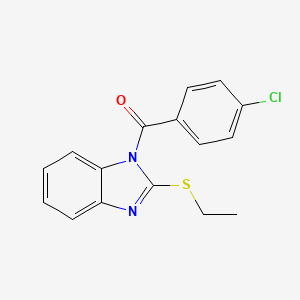![molecular formula C24H19BrO4 B5377277 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, also known as MBMB, is a synthetic compound that has been widely used in scientific research. The compound is a member of the benzoate ester family and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. The compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting a potential role in cancer treatment.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of oxidative stress, and the modulation of immune responses. The compound has also been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is its potency and specificity, which allows for the precise modulation of biological pathways. However, the compound can be difficult to synthesize and purify, and its use in animal studies may be limited by its toxicity and bioavailability.
Future Directions
There are several future directions for the study of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, including the development of new drug candidates based on its structure and the investigation of its potential as a photosensitizer in photodynamic therapy. Further studies are also needed to fully elucidate the compound's mechanism of action and its potential for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and 2-methoxyphenylacetic acid, followed by esterification with 4-methylphenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and under reflux conditions. The resulting compound is then purified through recrystallization or chromatography.
Scientific Research Applications
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been used extensively in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has also been studied for its potential as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO4/c1-16-11-14-23(29-24(27)18-8-4-5-9-20(18)25)19(15-16)21(26)13-12-17-7-3-6-10-22(17)28-2/h3-15H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOGXHASNLBCL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5377197.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)

![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)


![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)


![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
